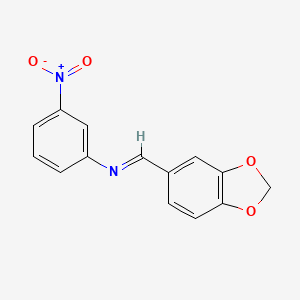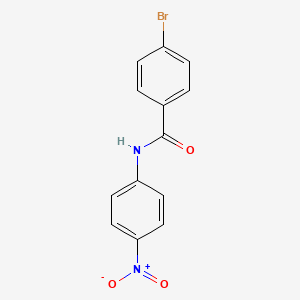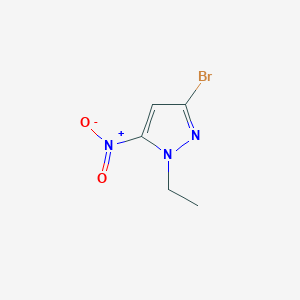![molecular formula C55H74MgN4O5+2 B11710465 Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate CAS No. 18025-08-6](/img/structure/B11710465.png)
Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorophyll a is a specific form of chlorophyll, a green pigment found in plants, algae, and cyanobacteria. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy. Chlorophyll a absorbs most energy from wavelengths of violet-blue and orange-red light and is a poor absorber of green light, which is why plants appear green . This pigment is essential for photosynthesis in eukaryotes, cyanobacteria, and prochlorophytes due to its role as the primary electron donor in the electron transport chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorophyll a can be synthesized through various methods, including the conversion of protochlorophyllide by enzymes, separation from natural products, and hydrolysis from chlorophyll by enzymes . Laboratory techniques for large-scale preparations of chlorophylls involve dioxane precipitation and column chromatography .
Industrial Production Methods: Industrial production of chlorophyll a often involves extraction from natural sources such as plants and algae. The process includes grinding the plant material, extracting the pigment with solvents like acetone or ethanol, and purifying it using techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Chlorophyll a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in photosynthesis and other biological processes .
Common Reagents and Conditions:
Oxidation: Chlorophyll a can be oxidized to form pheophytin a, a magnesium-free derivative.
Reduction: Reduction reactions can convert chlorophyll a to chlorophyllide a.
Substitution: Substitution reactions often involve the replacement of the magnesium ion with other metal ions.
Major Products Formed:
Pheophytin a: Formed through oxidation.
Chlorophyllide a: Formed through reduction.
Aplicaciones Científicas De Investigación
Chlorophyll a has numerous applications in scientific research across various fields:
Chemistry: Used as a natural dye and in the study of photochemical reactions.
Biology: Essential for studying photosynthesis and plant physiology.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties
Industry: Used in food coloring, cosmetics, and as a natural pesticide.
Mecanismo De Acción
Chlorophyll a functions by absorbing light energy and converting it into chemical energy through photosynthesis. It transfers resonance energy in the antenna complex, ending in the reaction center where specific chlorophylls P680 and P700 are located . The absorbed light energy excites electrons, which are then transferred to an electron acceptor, initiating a chain of electron-transfer steps that ultimately convert carbon dioxide and water into carbohydrates and oxygen .
Comparación Con Compuestos Similares
Chlorophyll a is one of several types of chlorophyll found in nature. Other similar compounds include:
Chlorophyll b: Differs from chlorophyll a by having an aldehyde group instead of a methyl group at the carbon-7 position.
Chlorophyll c: Found in certain algae and differs structurally by having an acrylic side chain at C7.
Chlorophyll d and f: Found in some algae and cyanobacteria, respectively, and help these organisms absorb light in different parts of the spectrum.
Chlorophyll a is unique due to its universal presence in all photosynthetic organisms and its primary role in the electron transport chain during photosynthesis .
Propiedades
Número CAS |
18025-08-6 |
|---|---|
Fórmula molecular |
C55H74MgN4O5+2 |
Peso molecular |
895.5 g/mol |
Nombre IUPAC |
magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p+1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 |
Clave InChI |
ATNHDLDRLWWWCB-AENOIHSZSA-O |
SMILES isomérico |
CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |
SMILES canónico |
CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Descripción física |
Waxy blue-black solid; [Merck Index] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11710396.png)
![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)

![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11710428.png)
![(5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11710431.png)

![3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11710443.png)
![8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]](/img/structure/B11710450.png)

